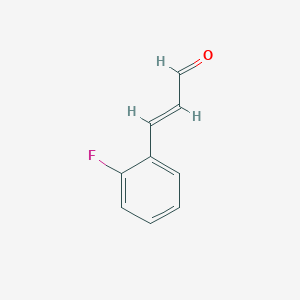

2-Fluorocinnamaldehyde

説明

2-Fluorocinnamaldehyde is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 g/mol . The compound is also known by other names such as (E)-3-(2-Fluorophenyl)acrylaldehyde .

Molecular Structure Analysis

The InChI representation of 2-Fluorocinnamaldehyde is InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ . Its Canonical SMILES is C1=CC=C(C(=C1)C=CC=O)F .

Physical And Chemical Properties Analysis

2-Fluorocinnamaldehyde has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 150.048093005 g/mol . The Topological Polar Surface Area is 17.1 Ų . The compound has a Heavy Atom Count of 11 .

科学的研究の応用

Chemosensors for Anion Detection

2-Fluorocinnamaldehyde: has been utilized in the development of chemosensors, particularly for anion recognition and sensing. These chemosensors are capable of naked-eye detection of anions such as acetate (AcO−), cyanide (CN−), and fluoride (F−) in acetonitrile . The use of 2-Fluorocinnamaldehyde in probes allows for colorimetric sensors that can differentiate between various anions, which is crucial for environmental monitoring and security systems.

Molecular Keypad Lock Systems

The integration of 2-Fluorocinnamaldehyde -based chemosensors into molecular keypad lock systems represents a novel interdisciplinary research area. These systems can process chemical information similarly to electronic logic devices, and the 2-Fluorocinnamaldehyde probes can act as effective chemosensors for pattern-generation capability and anion selectivity . This application is significant for information security and the development of chemical logic systems.

Fluorescent Probes for HSO3− Sensing

2-Fluorocinnamaldehyde: derivatives have been designed as fluorescent probes for the detection of bisulfite (HSO3−) in pure water and living cells. These probes, with large Stokes shifts, can react with HSO3−, causing a color change from blue to colorless, which is observable with the naked eye . This application is particularly important for environmental and biological detection, as HSO3− is a common derivative of sulfur dioxide (SO2), which is widely used in various industries.

将来の方向性

While specific future directions for 2-Fluorocinnamaldehyde are not mentioned, chemosensor probes containing 2-nitro- and 4-fluoro-cinnamaldehyde show promise in the field of anion recognition and sensing . This suggests potential future research directions in the development of chemosensors and their applications.

作用機序

Target of Action

2-Fluorocinnamaldehyde, a derivative of cinnamaldehyde, is primarily involved in the anion recognition and sensing process . It acts as an effective chemosensor . .

Mode of Action

It is known to undergo a [2+2] photocycloaddition in its crystal form . This reaction is a type of photochemical reaction where two alkenes or alkynes combine to form a cyclobutane or cyclobutene .

Biochemical Pathways

It is known that cinnamaldehyde, a related compound, impacts various diseases through detailed mechanisms . It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators, alongside disrupting bacterial cells and inducing apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is a light yellow transparent liquid, insoluble in water but soluble in organic solvents like ethanol .

Result of Action

The result of 2-Fluorocinnamaldehyde’s action is primarily observed in its role as a chemosensor. It has been used for naked-eye detection of AcO−/CN−/F− anions . The compound demonstrates excellent performance as a chemosensor and shows promise as a future molecular-level keypad lock system .

Action Environment

The action of 2-Fluorocinnamaldehyde is influenced by environmental factors. For instance, its photodimerization reaction is a negative photochromic reaction that proceeds to 97% completion . This reaction is influenced by exposure to ultraviolet light . Furthermore, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

特性

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

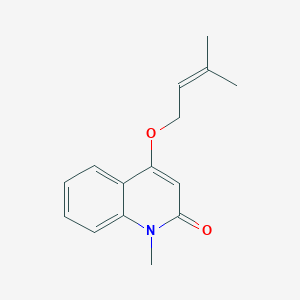

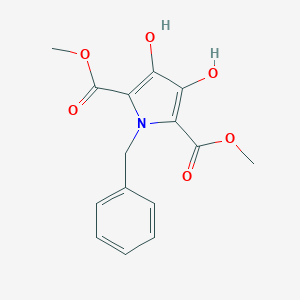

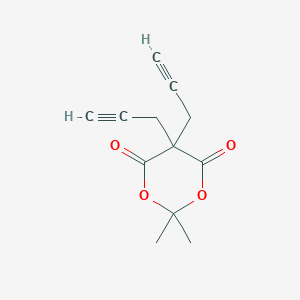

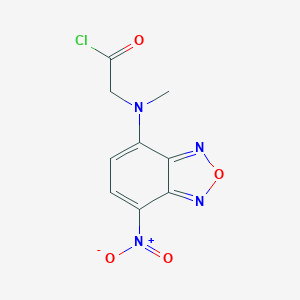

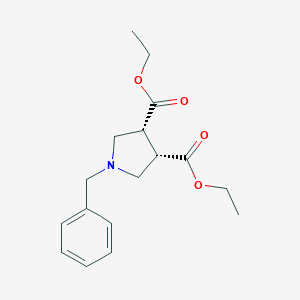

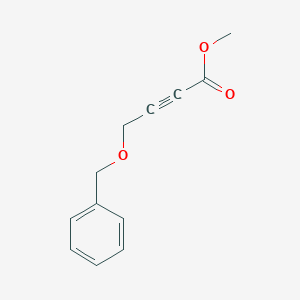

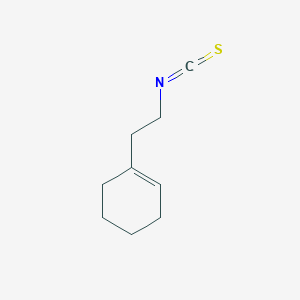

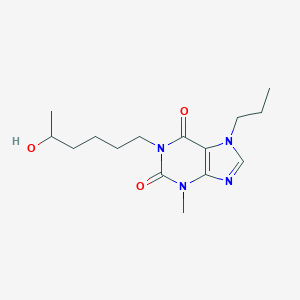

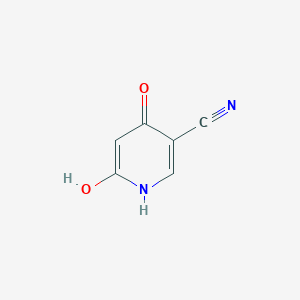

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。